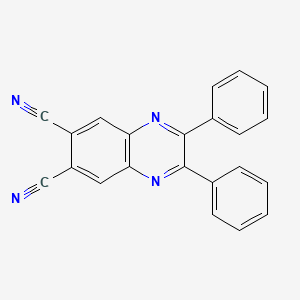2,3-Diphenylquinoxaline-6,7-dicarbonitrile
CAS No.: 361980-89-4
Cat. No.: VC5457753
Molecular Formula: C22H12N4
Molecular Weight: 332.366
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 361980-89-4 |
|---|---|
| Molecular Formula | C22H12N4 |
| Molecular Weight | 332.366 |
| IUPAC Name | 2,3-diphenylquinoxaline-6,7-dicarbonitrile |
| Standard InChI | InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H |
| Standard InChI Key | HJHAHWKSAJGSEH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4 |
Introduction
Synthesis and Manufacturing
Conventional Synthesis Approaches
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For 2,3-diphenylquinoxaline-6,7-dicarbonitrile, this route may require a modified dicarbonyl precursor bearing cyano groups. A study by J-STAGE demonstrated that ceric ammonium nitrate (CAN) efficiently catalyzes the condensation of o-phenylenediamine with diketones, yielding quinoxalines in 85–92% yields under mild conditions . For example, 2,3-diphenylquinoxaline (without cyano groups) was synthesized by reacting o-phenylenediamine with benzil in ethanol at 60°C for 2 hours . Introducing cyano groups likely involves post-synthetic modifications, such as nucleophilic substitution or cyanation reactions.
Table 1: Synthesis Conditions for Quinoxaline Derivatives
| Compound | Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-Diphenylquinoxaline | o-Phenylenediamine + Benzil | CAN | 92 | |
| 6,7-Dichloro-2,3-diphenylquinoxaline | o-Phenylenediamine + Dichlorodiketone | CAN | 88 |
Green Chemistry Methods
Recent advances emphasize solvent-free or aqueous-phase reactions to reduce environmental impact. The use of CAN in ethanol exemplifies a green approach, avoiding toxic solvents like DMSO . Microwave-assisted synthesis could further enhance efficiency, though specific data for this compound remains unexplored.
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, 2,3-diphenylquinoxaline-6,7-dicarbonitrile, reflects its substitution pattern. X-ray crystallography of analogs reveals planar quinoxaline cores with phenyl rings oriented orthogonally to minimize steric hindrance . The cyano groups at positions 6 and 7 withdraw electron density, polarizing the π-system and enhancing charge transport properties.
Electronic Properties
Density functional theory (DFT) studies on related derivatives, such as 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid, reveal narrow HOMO-LUMO gaps (∼2.09 eV), ideal for organic photovoltaics . The cyano groups lower the LUMO energy, facilitating electron injection in semiconductor applications.
Table 2: Electronic Properties from DFT Calculations
Biological Activities
Antimicrobial Effects
Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity. For instance, derivatives like LSPN329 show potent antileishmanial activity (IC₅₀ = 3.1 µM), though less effective than amphotericin B (IC₅₀ = 0.2 µM). The cyano groups may enhance membrane permeability or target-specific enzymes in pathogens.
| Compound | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| LSPN329 | Antileishmanial | 3.1 | |
| 2,3-Diphenylquinoxaline | Cytotoxicity (AGS) | 15.2 |
Applications in Materials Science
Organic Semiconductors
The bipolar nature of 2,3-diphenylquinoxaline-6,7-dicarbonitrile makes it a candidate for organic field-effect transistors (OFETs). DFT calculations suggest efficient charge separation, critical for photovoltaic applications .
Light-Emitting Diodes
Narrow energy gaps and planar structures enable use in light-emitting layers. Derivatives with thiophene moieties exhibit electroluminescence, though emission spectra for this specific compound require further study .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume